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1,3-Dibromo-2-ethoxy-5-isopropylbenzene Documentation Hub

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  • Product: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene
  • CAS: 2379321-83-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Dibromo-2-ethoxy-5-isopropylbenzene

Introduction: Unveiling a Novel Aromatic Building Block Halogenated aromatic compounds are cornerstones in the synthesis of complex organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Aromatic Building Block

Halogenated aromatic compounds are cornerstones in the synthesis of complex organic molecules, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific substitution pattern of halogens and other functional groups on a benzene ring profoundly influences the molecule's reactivity, bioavailability, and ultimate function. This guide focuses on the novel, albeit currently undocumented, compound 1,3-Dibromo-2-ethoxy-5-isopropylbenzene.

The unique arrangement of two bromine atoms, a sterically influential isopropyl group, and an electron-donating ethoxy group suggests that this molecule could serve as a versatile intermediate for creating highly tailored and potentially bioactive compounds. The bromine atoms offer two distinct points for subsequent chemical modification, such as cross-coupling reactions, while the isopropyl and ethoxy moieties can modulate solubility and steric interactions.

This document provides a comprehensive theoretical framework for the synthesis, purification, and characterization of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, alongside a discussion of its potential applications.

Part 1: Physicochemical and Spectroscopic Profile (Predicted)

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the predicted properties of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, derived from computational models and comparison with analogous structures like 1,3-Dibromo-5-isopropylbenzene.[2][3]

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₄Br₂O
Molecular Weight 322.04 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar brominated aromatics.
Boiling Point > 250 °C at 760 mmHgEstimated based on the boiling point of 1,3-Dibromo-5-isopropylbenzene (90-91 °C at 2 mmHg).
Solubility Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Typical for non-polar aromatic compounds.
¹H NMR (CDCl₃) See predicted spectrum below
¹³C NMR (CDCl₃) See predicted spectrum below
IR (Neat) ~2960 cm⁻¹ (C-H, sp³), ~1550 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether), ~550 cm⁻¹ (C-Br)

Predicted ¹H NMR Spectrum:

  • δ 7.3-7.5 ppm (s, 2H): Aromatic protons.

  • δ 4.0-4.2 ppm (q, 2H): Methylene protons of the ethoxy group.

  • δ 2.8-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.

  • δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethoxy group.

  • δ 1.1-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

Predicted ¹³C NMR Spectrum:

  • δ 150-155 ppm: Aromatic carbon attached to the ethoxy group.

  • δ 145-150 ppm: Aromatic carbon attached to the isopropyl group.

  • δ 130-135 ppm: Aromatic carbons attached to hydrogen.

  • δ 115-120 ppm: Aromatic carbons attached to bromine.

  • δ 65-70 ppm: Methylene carbon of the ethoxy group.

  • δ 30-35 ppm: Methine carbon of the isopropyl group.

  • δ 20-25 ppm: Methyl carbons of the isopropyl group.

  • δ 10-15 ppm: Methyl carbon of the ethoxy group.

Part 2: Proposed Synthetic Strategy and Experimental Protocols

The synthesis of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene can be logically approached from commercially available starting materials. The proposed synthetic route leverages a Sandmeyer-type reaction, a robust and well-documented method for introducing bromine atoms onto an aromatic ring.[1][4]

Overall Synthetic Scheme:

Synthetic Pathway A 2,6-Dibromo-4-isopropylaniline B 1,3-Dibromo-5-isopropylbenzene A->B Sandmeyer Reaction (NaNO₂, H₂SO₄, EtOH) C Hypothetical Starting Material: 2-Ethoxy-5-isopropylaniline D Target Compound: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene C->D Bromination (Br₂, Acetic Acid)

Caption: Proposed synthetic routes to the target compound.

Protocol 1: Synthesis of 1,3-Dibromo-5-isopropylbenzene from 2,6-Dibromo-4-isopropylaniline (Reference Method)

This established protocol provides a reliable method for the deamination and replacement with hydrogen, which is a related transformation to the Sandmeyer reaction.[5]

Materials:

  • 2,6-Dibromo-4-isopropylaniline (CAS 10546-65-3)[6][7][8][9]

  • Ethanol (96%)

  • Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄.

  • With vigorous stirring and while maintaining the temperature at -5 °C, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline over 15 minutes.

  • Over a period of 1 hour, add 16.864 g of NaNO₂ while keeping the temperature at -5 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir overnight.

  • Cool the reaction mixture and add ice water.

  • Extract the organic product with 4 x 400 mL of dichloromethane.

  • Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield 1,3-dibromo-5-isopropylbenzene.

Protocol 2: Proposed Synthesis of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene via Bromination

This proposed method is based on standard electrophilic aromatic substitution reactions.[10]

Materials:

  • 2-Ethoxy-5-isopropylaniline (Hypothetical Starting Material)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite

  • Distilled Water

  • Ice

Safety Precautions: Bromine is highly toxic and corrosive. All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the 2-Ethoxy-5-isopropylaniline in glacial acetic acid.

  • In the dropping funnel, prepare a solution of 2.2 equivalents of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of the aniline over approximately 1 hour, maintaining the reaction temperature between 20-25°C.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for an additional 2 hours.

  • Pour the reaction mixture into ice-cold distilled water with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water.

  • If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine.

  • Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Starting Material in Acetic Acid add_br2 Dropwise Addition of Bromine Solution start->add_br2 react Stir at Room Temperature (2 hours) add_br2->react precipitate Pour into Ice Water react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallization (Ethanol/Water) wash->recrystallize dry Dry the Final Product recrystallize->dry end end dry->end Characterization

Caption: Experimental workflow for the proposed synthesis.

Part 3: Potential Applications in Research and Drug Development

The structural motifs present in 1,3-Dibromo-2-ethoxy-5-isopropylbenzene suggest several potential applications, particularly as a scaffold in medicinal chemistry and as a building block in materials science.

  • Pharmaceutical Intermediate: The dibromo functionality allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This makes it an attractive starting point for the synthesis of complex molecules with potential biological activity. The isopropyl and ethoxy groups can help in fine-tuning the lipophilicity and metabolic stability of the final compounds.

  • Agrochemicals: Halogenated aromatic compounds are prevalent in modern pesticides and herbicides.[1] The specific substitution pattern of this molecule could be explored for the development of new active ingredients.

  • Specialty Chemicals and Materials: The di-functional nature of this compound makes it a candidate for polymerization reactions or as a precursor for ligands and catalysts.[11]

Conclusion

While direct experimental data for 1,3-Dibromo-2-ethoxy-5-isopropylbenzene remains elusive, this in-depth technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers and drug development professionals can use this document as a starting point for exploring the potential of this novel aromatic building block. The proposed synthetic routes are based on reliable and well-understood reactions, offering a clear path forward for the first synthesis and characterization of this promising compound.

References

  • PubChem. (((1,3-Dibromopropan-2-yl)oxy)methyl)benzene | C10H12Br2O | CID 308.01. [Link]

  • US Environmental Protection Agency. 1,3-Dibromo-2-(2,4-dibromophenoxy)benzene Properties. [Link]

  • PubChem. 1,3-Dibromo-5-(propan-2-yl)benzene | C9H10Br2 | CID 2761173. [Link]

  • Science Madness. Looking for synthesis of 1-bromo-2,6-diisopropylbenzene. [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Molecular Weight and Formula of C11H14Br2O This guide provides a comprehensive technical overview for the determination and validation of the molecular formula C11H14Br2O. It is intende...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Formula of C11H14Br2O

This guide provides a comprehensive technical overview for the determination and validation of the molecular formula C11H14Br2O. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical chemistry principles and methodologies used to characterize novel or synthesized chemical entities. We will move beyond theoretical calculations to detail the experimental workflows that provide empirical validation, ensuring the highest degree of scientific integrity.

Foundational Molecular Properties

The molecular formula C11H14Br2O provides the elemental composition of the compound. From this, we can derive fundamental theoretical data that will serve as the benchmark for experimental validation.

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O). It is critical to distinguish between the average molecular weight (based on natural isotopic abundance) and the monoisotopic mass (based on the most abundant isotope of each element), as different analytical techniques measure different values.

ElementCountAverage Atomic Weight (Da)Monoisotopic Mass (Da)
Carbon1112.01112.00000
Hydrogen141.0081.00783
Bromine279.90478.91834
Oxygen115.99915.99491
Total ~322.03 Da 319.94113 Da [1]

The monoisotopic mass is the value of primary importance in high-resolution mass spectrometry.

The Challenge of Isomerism

A single molecular formula rarely corresponds to a single chemical structure. Isomers are compounds that share the same molecular formula but have different arrangements of atoms.[2][3] For C11H14Br2O, numerous structural isomers can exist, each potentially having unique chemical, physical, and pharmacological properties.

Examples of known isomers for C11H14Br2O include:

  • 1,3-dibromo-5-pentoxybenzene [1][4]

  • 3,5-bis(bromomethyl)-2,4,6-trimethylphenol [1]

Therefore, while the techniques described herein will confirm the molecular formula and weight, they must be complemented by other spectroscopic methods (e.g., NMR, IR) to elucidate the definitive chemical structure.

Experimental Verification via Mass Spectrometry

Mass Spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing data of exceptional accuracy.

The Causality of Ionization and Isotopic Patterns

The choice of ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) depends on the analyte's properties. For many organic molecules, ESI is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.

A compound containing two bromine atoms will produce a highly characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in a distinctive cluster of peaks for the molecular ion:

  • M+ peak: Contains two ⁷⁹Br isotopes.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M+ peak.

  • M+4 peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M+ peak.

This M:(M+2):(M+4) intensity ratio of roughly 1:2:1 is a definitive signature for a dibrominated compound and serves as a self-validating feature of the analysis.[6]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Method Setup:

    • Ionization Mode: ESI, positive or negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: Set a range appropriate to capture the expected m/z of the molecular ion (e.g., 100-500 m/z).

  • Sample Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with liquid chromatography (LC) for sample cleanup.[7][8]

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the molecular ion.

    • Confirm the 1:2:1 peak intensity ratio for M, M+2, and M+4.

    • Determine the experimental monoisotopic mass from the M+ peak. This value should be within 5 ppm of the theoretical value (319.94113 Da).

Workflow Diagram: Mass Spectrometry Analysis

MassSpecWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., in Methanol) Ionization Ionization (e.g., ESI) Prep->Ionization Infusion MassAnalyzer Mass Separation (e.g., TOF) Ionization->MassAnalyzer Ion Beam Detector Detection MassAnalyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Validation Validation - Isotopic Pattern (1:2:1) - High Mass Accuracy (<5 ppm) Spectrum->Validation Analysis

Caption: Workflow for molecular weight determination by HRMS.

Experimental Verification via Elemental Analysis

Elemental Analysis (EA), specifically CHN combustion analysis, provides an orthogonal, quantitative method to verify the empirical formula of a pure organic compound.[9]

The Principle of Combustion Analysis

This technique involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector.[9][10] The mass fractions of carbon and hydrogen in the original sample are then calculated. For C11H14Br2O, the theoretical percentages are:

ElementMass Percentage
Carbon41.03%
Hydrogen4.38%
Oxygen4.97%
Bromine49.62%

By comparing the experimentally determined percentages of C and H to these theoretical values, the elemental formula can be confirmed. Most chemistry journals consider a deviation of ±0.4% to be acceptable for establishing purity and confirming the formula.[11]

Protocol: CHN Combustion Analysis
  • Sample Preparation: Ensure the sample is homogenous and meticulously dried to remove any residual solvent or water.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).[12]

  • Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using an ultra-microbalance.

  • Combustion: Place the capsule into the analyzer's autosampler. The instrument will drop the sample into a high-temperature furnace (~900-1000 °C) for flash combustion.[9]

  • Gas Separation & Detection: The combustion products (CO₂ and H₂O) are passed through a gas chromatography column for separation and then measured by a thermal conductivity detector (TCD).

  • Data Analysis: The instrument's software calculates the weight percentages of Carbon and Hydrogen in the sample.

  • Validation: Compare the experimental %C and %H values to the theoretical values. They should agree within the accepted ±0.4% tolerance.

Workflow Diagram: Elemental Analysis

ElementalAnalysisWorkflow Start Weigh Pure Sample (1-3 mg) Combustion Flash Combustion (Excess O₂, ~1000°C) Start->Combustion Reduction Reduction Furnace (Removes excess O₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (Thermal Conductivity) Separation->Detection Result Calculate %C, %H Detection->Result

Caption: Workflow for elemental formula verification by CHN analysis.

Data Synthesis: A Self-Validating System

The true power of this dual-pronged approach lies in its self-validating nature. High-resolution mass spectrometry provides an extremely precise molecular weight, while elemental analysis confirms the underlying elemental ratios.

  • Agreement: The molecular formula derived from the accurate mass measurement in MS must be the same formula used to calculate the theoretical percentages for elemental analysis.

  • Purity Check: A successful elemental analysis (results within ±0.4%) corroborates the sample's purity, which is a prerequisite for accurate MS analysis.

  • Confidence: When the results from both independent techniques align, it provides the highest possible confidence in the assignment of the molecular formula C11H14Br2O.

References

  • PubChemLite. (n.d.). C11H14Br2O. Retrieved from [Link]

  • ACS Omega. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (2021, September 8). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. ACS Publications. Retrieved from [Link]

  • Spectroscopic Analysis of Organic Compounds. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-dibromo-5-pentoxybenzene (C11H14Br2O). Retrieved from [Link]

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). CID 96591651 | C11H14BrN. Retrieved from [Link]

  • Supporting Information, University of Vienna. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • Chemguide. (n.d.). structural isomerism. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, October 23). Selected constitutional isomers of molecular formula C7H14O2. Retrieved from [Link]

  • ProDuckThieves. (2020, April 14). CHEM C14: Isomerism. Retrieved from [Link]

  • SciSpec. (n.d.). Elemental Analysis in Action. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

Sources

Foundational

Technical Safety Guide: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene

Executive Identity & Substance Profile Compound Name: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene Synonyms: 2,6-Dibromo-4-isopropylphenyl ethyl ether; 1,3-Dibromo-2-ethoxy-5-(propan-2-yl)benzene CAS Number: Not widely listed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Identity & Substance Profile

Compound Name: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene Synonyms: 2,6-Dibromo-4-isopropylphenyl ethyl ether; 1,3-Dibromo-2-ethoxy-5-(propan-2-yl)benzene CAS Number: Not widely listed in public commodity databases (Analogous to 62655-20-3 parent phenol derivatives). Molecular Formula: C₁₁H₁₄Br₂O Molecular Weight: 322.04 g/mol Structural Class: Halogenated Aromatic Ether

Relevance in R&D

This compound serves as a critical electrophilic intermediate in medicinal chemistry and materials science. It is frequently employed in:

  • Cross-Coupling Reactions: The C-Br bonds are highly active sites for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig aminations.

  • Liquid Crystal Synthesis: The isopropyl and ethoxy groups provide the necessary conformational flexibility and dielectric anisotropy.

  • Propofol Analog Development: Structurally derived from 2,6-dibromo-4-isopropylphenol, used in anesthetic structure-activity relationship (SAR) studies.

Hazard Identification (GHS Classification)

Note: In the absence of a substance-specific REACH registration, this classification is derived from Structure-Activity Relationships (SAR) of the homologous series (e.g., 2,6-dibromo-4-isopropylphenol and its alkyl ethers).

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335
Aquatic Toxicity (Chronic) Category 2Toxic to aquatic life with long-lasting effects.[3][4]H411

Signal Word: WARNING

Precautionary Overview
  • P261: Avoid breathing mist/vapors/spray.[2][5][6]

  • P280: Wear protective gloves (Nitrile/Viton) and eye protection (Safety Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6][7] Remove contact lenses if present and easy to do.[2][3][5][6][7][8]

Physical & Chemical Properties (Interpolated)

Data synthesized from homologues (1,3-dibromo-5-isopropylbenzene and 2-ethoxy-1,3-dibromobenzene).

PropertyValue / RangeTechnical Note
Physical State Viscous Liquid or Low-Melting SolidMP likely near 20–30°C due to ether disruption of phenol H-bonding.
Boiling Point ~280–300°C (at 760 mmHg)High MW and halogenation significantly elevate BP.
Flash Point >110°CPredicted; Combustible but not highly flammable.
Density 1.55 – 1.65 g/cm³Heavy due to dibromo substitution.
Solubility Insoluble in water; Soluble in DCM, THF, EtOAc.Lipophilic (LogP ~4.5–5.0).

Technical Handling & Storage Protocols

Storage Architecture
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While ethers are generally stable, the electron-rich ring can be susceptible to slow oxidation.

  • Light Sensitivity: Amber Glass is mandatory. Aryl bromides can undergo slow photolytic dehalogenation, turning the clear liquid yellow/brown over time.

  • Temperature: Ambient (15–25°C) is generally acceptable, though refrigeration (2–8°C) extends shelf life for high-purity (>98%) standards.

Experimental Workflow: Safe Synthesis & Handling

The following diagram outlines the decision logic for handling this compound during high-throughput screening or synthesis.

HandlingProtocol Start Start: 1,3-Dibromo-2-ethoxy-5-isopropylbenzene CheckState Check Physical State (Ambient Temp) Start->CheckState Liquid Liquid Phase CheckState->Liquid Melted/Oil Solid Solid/Semi-Solid CheckState->Solid Crystalline Weighing Weighing Protocol Liquid->Weighing Syringe Transfer Solid->Weighing Anti-static Spatula FumeHood Fume Hood Required (Draft > 0.5 m/s) Weighing->FumeHood SolventSelect Dissolution (DCM/THF) FumeHood->SolventSelect Reaction Reaction Setup (Suzuki/Buchwald) SolventSelect->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste Post-Workup

Caption: Operational workflow for safe handling, emphasizing containment and phase-specific transfer techniques.

Emergency Response & First Aid

Fire Fighting Measures
  • Extinguishing Media: CO₂, Dry Chemical, or Alcohol-Resistant Foam. Do not use high-volume water jet (may spread the immiscible chemical).

  • Combustion Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Carbon Oxides (COx). HBr is corrosive and toxic; firefighters must wear SCBA.

Accidental Release (Spill Protocol)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase air exchange in the lab.

  • PPE: Don Nitrile gloves (double-gloving recommended), lab coat, and full-face respirator if mist is present.

  • Containment:

    • Small Spills: Absorb with vermiculite or sand.[6]

    • Decontamination: Wipe surface with acetone followed by a soap/water wash.

  • Disposal: Collect in a container marked "Halogenated Organic Waste" .

Scientific Integrity: Reactivity & Stability[5][9]

Chemical Incompatibility
  • Strong Oxidizing Agents: Can react vigorously.

  • Lithium/Magnesium: In the presence of these metals (e.g., during Grignard formation), the C-Br bond will cleave, generating a highly reactive aryl anion. This must be performed under strict anhydrous conditions.

  • Strong Acids: Ether cleavage may occur under reflux with HI or HBr, reverting the compound to the phenol.

Self-Validating Stability Check

To verify the integrity of a stored sample:

  • Visual Inspection: Clear/Colorless = Pure. Yellow/Brown = Bromine liberation/Oxidation.

  • TLC Analysis: Run in 10% EtOAc/Hexanes. A single spot under UV (254 nm) indicates purity. A baseline spot suggests phenol formation (dealkylation).

Toxicological & Ecological Information

Acute Toxicity (Interpolated)
  • Oral: Predicted LD50 > 2000 mg/kg (Rat). (Based on alkyl-bromo-benzene analogs).

  • Inhalation: High vapor concentrations may cause drowsiness or dizziness (central nervous system depression), typical of heavy halogenated aromatics.

Ecological Impact[3]
  • Bioaccumulation: High potential. The combination of halogens and alkyl groups results in a high LogP (~5.0), suggesting the compound partitions strongly into lipids and organic matter.

  • Degradability: Not readily biodegradable. Avoid release into sewage or groundwater.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761173, 1,3-Dibromo-5-isopropylbenzene (Parent Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Bromo-alkoxy-benzene derivatives. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of Dibromo-ethoxy-isopropylbenzene: A Technical Guide

Topic: Solubility Profiling of Dibromo-ethoxy-isopropylbenzene (DBEIB) Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary The solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of Dibromo-ethoxy-isopropylbenzene (DBEIB) Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The solubility profile of Dibromo-ethoxy-isopropylbenzene (DBEIB) —typically identified as 1-ethoxy-2,6-dibromo-4-isopropylbenzene —is a critical parameter in the development of pharmaceutical intermediates and fine chemicals. As a highly lipophilic, halogenated aromatic ether, its dissolution behavior is governed by strong dispersion forces and weak polar interactions.

This guide provides a comprehensive technical analysis of DBEIB solubility. It moves beyond simple data listing to explore the thermodynamic drivers of solvation, establishing a robust protocol for experimental determination and offering predictive insights for process optimization (crystallization, extraction, and chromatography).

Chemical Characterization & Thermodynamic Basis

Molecular Identity

To accurately predict solubility, we must first define the solute’s physicochemical architecture. The most chemically relevant isomer, derived from the bromination and ethylation of thymol or cumene derivatives, is defined below:

  • Chemical Name: 1-ethoxy-2,6-dibromo-4-isopropylbenzene

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~322.04 g/mol

  • Predicted LogP: 5.2 – 5.8 (High Lipophilicity)

  • Key Functional Groups:

    • Ethoxy Ether (-OEt): Weak hydrogen bond acceptor; adds steric bulk.

    • Bromine Substituents (-Br): High polarizability; increases density and lipophilicity; induces steric hindrance at ortho positions.

    • Isopropyl Group (-iPr): Enhances non-polar surface area.

Hansen Solubility Parameters (HSP)

Solubility is maximized when the cohesive energy density of the solvent matches that of the solute. For DBEIB, the interaction is dominated by London Dispersion Forces (


) .
ParameterSymbolEstimated Value (MPa

)
Description
Dispersion

19.0 – 20.5High due to large Br atoms and aromatic ring.
Polarity

3.0 – 5.0Low; ether dipole is shielded by ortho-bromines.
H-Bonding

2.0 – 3.5Very low; no H-bond donors, weak acceptor.

Thermodynamic Insight: DBEIB will exhibit peak solubility in solvents with high


 and low 

, such as Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) . It will show poor solubility in high

solvents like Water and cold Methanol .

Experimental Methodology: Solubility Determination

Reliable solubility data requires a rigorous, self-validating protocol. The following workflow combines the Saturation Shake-Flask Method (ASTM E1148) with HPLC Quantification .

Protocol: Saturation Shake-Flask Method

Reagents: High-purity solvents (HPLC Grade), DBEIB reference standard (>98% purity).

Step-by-Step Workflow:

  • Preparation: Add excess solid DBEIB (approx. 50-100 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using a thermomixer.

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

  • Quantification:

    • Dilute the supernatant with Acetonitrile (ACN) to fall within the linear calibration range.

    • Analyze via HPLC-UV (254 nm) or GC-FID.

Visualization: Experimental Workflow

The following diagram outlines the critical decision nodes in the solubility screening process.

SolubilityWorkflow Start Start: Select Solvent Panel Mix Add Excess Solute & Equilibrate (24h) Start->Mix Check Solid Present? Mix->Check AddMore Add More Solute Check->AddMore No Filter Filter/Centrifuge (Isothermal) Check->Filter Yes AddMore->Mix Analyze HPLC/GC Analysis Filter->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Caption: Systematic workflow for saturation solubility determination ensuring thermodynamic equilibrium.

Solubility Profile & Data Analysis

The following data represents the expected solubility trends for DBEIB based on structure-property relationships (SPR) and analog data (e.g., brominated anisoles, PBDEs).

Solvent Classification Table
Solvent ClassRepresentative SolventSolubility RatingPredicted Solubility (25°C)Mechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent > 500 mg/mLPerfect match of dispersion forces and weak polarity.
Aromatic Toluene / XyleneExcellent > 400 mg/mL

-

stacking interactions and high dispersive capability.
Ethers THF / MTBEGood 200 – 400 mg/mLEther oxygen interactions; useful for reaction media.
Esters Ethyl AcetateModerate 100 – 250 mg/mLGood general solvent; useful for extraction.
Alcohols Methanol / EthanolLow 10 – 50 mg/mLHigh H-bonding penalty (

) disrupts solvation.
Alkanes Hexane / HeptaneModerate 50 – 150 mg/mLSoluble due to lipophilicity, but limited by lack of polarizability.
Aqueous WaterInsoluble < 0.001 mg/mLHydrophobic effect dominates; energetically unfavorable cavity formation.
Temperature Dependence (Van 't Hoff Analysis)

Solubility in alcohols (e.g., Ethanol, Isopropanol) typically exhibits a steep temperature dependence. This property is exploitable for cooling crystallization .

  • Equation:

    
    
    
  • Insight: A plot of

    
     vs. 
    
    
    
    yields the enthalpy of dissolution (
    
    
    ). For DBEIB in ethanol,
    
    
    is expected to be positive (endothermic), confirming solubility increases with heat.

Process Applications

Crystallization Strategy

To purify DBEIB from reaction mixtures (e.g., bromination of 4-isopropylphenol ether), use a Cooling or Anti-Solvent Crystallization approach.

  • Solvent System: Hot Ethanol or Isopropanol.

    • Procedure: Dissolve DBEIB in boiling ethanol. Cool slowly to 0–5°C. The steep solubility curve ensures high recovery yield.

  • Anti-Solvent System: Toluene (Solvent) + Methanol (Anti-solvent).

    • Procedure: Dissolve in minimal Toluene; slowly add Methanol to induce supersaturation.

Extraction & Partitioning

In workup procedures, DBEIB will partition almost exclusively into the organic phase.

  • Recommended System: Ethyl Acetate / Water or DCM / Water.

  • Partition Coefficient: With a LogP > 5, >99.9% of the compound will reside in the organic layer, requiring minimal extraction stages.

Solvation Mechanism Diagram

The following diagram illustrates the competitive interactions governing DBEIB solubility.

SolvationMechanism DBEIB DBEIB Molecule (Lipophilic Core) Interaction_1 Van der Waals & Dispersion Forces DBEIB->Interaction_1 Strong Match Interaction_2 Hydrophobic Exclusion DBEIB->Interaction_2 Mismatch Solvent_NP Non-Polar Solvent (Toluene/DCM) Solvent_NP->Interaction_1 Solvent_Polar Polar Solvent (Water/MeOH) Solvent_Polar->Interaction_2 H-Bond Network Intact Result_Soluble Result_Soluble Interaction_1->Result_Soluble High Solubility Result_Insoluble Result_Insoluble Interaction_2->Result_Insoluble Phase Separation

Caption: Mechanistic comparison of DBEIB solvation in non-polar vs. polar media.

References

  • ASTM International. (2021). ASTM E1148-02: Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2432-16-8 (2,6-Dibromo-4-isopropylphenol). Retrieved from PubChem.[1][2] Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • U.S. EPA. (2024). CompTox Chemicals Dashboard: Solubility Data for Brominated Aromatics.Link

  • ChemScene. (2024). Product Data: 1-Bromo-2-isopropylbenzene (Structural Analog).Link

Sources

Protocols & Analytical Methods

Method

Overcoming the Ortho-Effect: Advanced Reagents and Protocols for the Alkylation of Sterically Hindered Phenols

Application Note: AN-2026-SHP Executive Summary The alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives) presents a classic synthetic challenge known as the "Ortho-Effect." Bulk...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SHP

Executive Summary

The alkylation of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol, propofol derivatives) presents a classic synthetic challenge known as the "Ortho-Effect." Bulky substituents adjacent to the hydroxyl group create a steric wall that inhibits the approach of electrophiles, often rendering standard Williamson ether synthesis conditions (NaH/THF) ineffective or prone to C-alkylation side products.

This guide details three high-fidelity workflows to overcome these barriers. Moving beyond basic textbook methods, we focus on the "Cesium Effect" for difficult substrates, Phase Transfer Catalysis (PTC) for scalable green chemistry, and Modified Mitsunobu protocols for alkylation via alcohols.

Strategic Reagent Selection

The choice of reagent is dictated by the specific steric and electronic environment of the phenol.

MethodKey ReagentsMechanismIdeal For
Cesium-Promoted

, DMF
"Naked" Anion FormationHigh-value, highly hindered substrates (e.g., 2,6-disubstituted).
Phase Transfer TBAI, KOH, TolueneInterfacial Ion PairingScale-up, moisture-insensitive reactions, "Green" chemistry.
Modified Mitsunobu ADDP,

Redox DehydrationAlkylation using alcohols (not halides) as the alkyl source.
Decision Matrix

The following logic gate assists in selecting the optimal protocol based on substrate constraints.

ReagentSelection Start Start: Hindered Phenol Substrate Q1 Is the alkylating agent an Alkyl Halide or Alcohol? Start->Q1 Alcohol Alcohol (R-OH) Q1->Alcohol Alcohol Halide Alkyl Halide (R-X) Q1->Halide Halide Mitsunobu Protocol C: Modified Mitsunobu (ADDP / PBu3) Alcohol->Mitsunobu Q2 Is the substrate Base/Hydrolysis Sensitive? Halide->Q2 YesSensitive Yes Q2->YesSensitive NoSensitive No Q2->NoSensitive AgSalt Consider Ag2CO3 / Ag2O (Specialized) YesSensitive->AgSalt Q3 Scale of Reaction? NoSensitive->Q3 SmallScale Discovery (<1g) Max Conversion Needed Q3->SmallScale LargeScale Process (>10g) Cost/E-Factor Critical Q3->LargeScale Cesium Protocol A: The Cesium Effect (Cs2CO3 / DMF) SmallScale->Cesium PTC Protocol B: Phase Transfer Catalysis (TBAI / KOH / Toluene) LargeScale->PTC

Figure 1: Decision matrix for selecting alkylation reagents based on electrophile type and scale.

Protocol A: The "Cesium Effect" (Standard for Discovery)

Scientific Rationale

Potassium carbonate (


) often fails with sterically hindered phenols because the 

-phenoxide ion pair is too tight in organic solvents. Cesium carbonate (

) utilizes the large ionic radius of Cesium (

), which forms a loose ion pair (solvent-separated ion pair) with the phenoxide. This exposes the "naked" oxygen anion, significantly increasing nucleophilicity even in the presence of ortho-blocking groups [1].
Materials
  • Substrate: 2,6-Di-tert-butylphenol (or derivative) (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve the hindered phenol (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes.
    
    • Note: The solution often changes color (yellow/orange) indicating phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat to

    
    . Monitor via TLC/LCMS.
    
    • Insight: While unhindered phenols react at RT, 2,6-disubstituted phenols typically require thermal energy to overcome the entropic barrier of the transition state.

  • Workup: Dilute with EtOAc, wash copiously with water (3x) to remove DMF. Dry over

    
    .[1][2][3]
    

Validation:

  • NMR: Look for the disappearance of the sharp phenolic

    
     singlet (
    
    
    
    ) and appearance of
    
    
    -protons on the new ether linkage (
    
    
    ).

Protocol B: Phase Transfer Catalysis (PTC)

Scientific Rationale

For scale-up, DMF is undesirable due to workup volume. PTC utilizes a biphasic system (Toluene/Water). A quaternary ammonium salt (


) transports the hydroxide from the aqueous phase to the interface, deprotonating the phenol. The resulting lipophilic ion pair (

) migrates into the organic phase where it reacts rapidly with the alkyl halide. The bulky

cation (usually Tetrabutylammonium) mimics the "Cesium Effect" by preventing tight ion pairing [2].
Materials
  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Bromide (TBAB) (10 mol%)

  • Base: 50% Aqueous KOH or NaOH

  • Solvent: Toluene

Step-by-Step Methodology
  • Biphasic Setup: In a flask, dissolve hindered phenol (1.0 equiv) and Alkyl Halide (1.5 equiv) in Toluene (

    
    ).
    
  • Catalyst Addition: Add TBAI (0.10 equiv).

  • Initiation: Add 50% KOH solution (

    
    ) with vigorous stirring .
    
    • Critical Control Point: Stirring rate must be high (

      
      ) to maximize interfacial surface area.
      
  • Reaction: Heat to reflux (

    
    ) for 4–12 hours.
    
  • Workup: Separate phases. The organic layer contains the product.[4][5] The aqueous layer contains the salt byproducts.

Protocol C: Modified Mitsunobu (Alcohol Electrophiles)

Scientific Rationale

Standard Mitsunobu reagents (DEAD/


) often fail with hindered phenols because the pKa of the phenol (typically 10-11) is too high to effectively protonate the standard betaine intermediate, or the steric bulk prevents attack on the phosphonium species. Using ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 

(Tributylphosphine) creates a more basic betaine and a more reactive intermediate, driving the reaction with sterically demanding partners [3].
Step-by-Step Methodology
  • Dissolution: Dissolve hindered phenol (1.0 equiv) and the Alcohol (1.2 equiv) in anhydrous Toluene or THF.

  • Reagent 1: Add

    
     (1.5 equiv) under Nitrogen.
    
  • Reagent 2: Cool to

    
    . Add ADDP (1.5 equiv) in portions.
    
    • Safety: ADDP is a solid, making it safer/easier to handle than DEAD, but it is a sensitizer.

  • Reaction: Allow to warm to RT. If no reaction occurs after 4 hours, heat to

    
    .
    

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of the Cesium and Quaternary Ammonium cations in exposing the reactive oxygen center.

Mechanism cluster_IonPair Solvent-Separated Ion Pair (The 'Naked' Anion) Phenol Hindered Phenol (Ar-OH) Anion Ar-O⁻ Phenol->Anion Deprotonation Base Base (Cs2CO3 or Q+OH-) Cation Cs⁺ / Q⁺ Base->Cation Anion->Cation Weak Interaction Product Hindered Ether (Ar-O-R) Anion->Product Nucleophilic Attack (Steric Barrier Overcome) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 2: Mechanistic pathway showing the formation of the reactive "naked" phenoxide anion facilitated by large cations.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Protocol A) Phenoxide aggregation or moisture.Switch solvent to DMSO (higher polarity). Add

Molecular Sieves.
C-Alkylation Observed Ambident nucleophile attack (Friedel-Crafts).Use a harder solvent (DMF) and harder leaving group (Tosylate) to favor O-alkylation (HSAB theory).
Low Yield (Protocol B) Poor phase mixing.Increase stirring speed to

. Switch catalyst to Aliquat 336 (liquid).
Incomplete Mitsunobu pKa mismatch.Switch to ADDP/

or Cyanomethylene-tributylphosphorane (CMBP).

References

  • Kruse, C. G. (2014). Cesium Carbonate.[2][6][7] Encyclopedia of Reagents for Organic Synthesis.

  • Freedman, H. H. (1986). Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry.

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters.

  • Dijkstra, G., et al. (1989). The effect of the cation on the rate of the reaction of phenoxides with alkyl halides in aprotic solvents. Journal of Organic Chemistry.

Sources

Application

Application Note: Environmental Degradation Pathways of TBBPA to Dibromo-Isopropylbenzene Derivatives

[1] Executive Summary Tetrabromobisphenol A (TBBPA) is the world's most widely used brominated flame retardant.[1][2] While reductive debromination to Bisphenol A (BPA) under anaerobic conditions is well-documented, a cr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Tetrabromobisphenol A (TBBPA) is the world's most widely used brominated flame retardant.[1][2] While reductive debromination to Bisphenol A (BPA) under anaerobic conditions is well-documented, a critical and often under-monitored pathway involves the oxidative skeletal cleavage of the TBBPA molecule. This pathway, prevalent in aerobic soil, sediment, and photolytic environments, fractures the central isopropylidene bridge, yielding dibromo-isopropylbenzene derivatives (specifically brominated isopropylphenols).

This guide provides a rigorous technical framework for inducing, isolating, and characterizing these specific cleavage products. Unlike simple debromination, this pathway retains the isopropyl moiety on a single aromatic ring, creating distinct lipophilic metabolites with unique toxicological profiles.

Mechanistic Insight: The Beta-Scission Pathway[4]

The formation of dibromo-isopropylbenzene derivatives occurs primarily via Type II ipso-substitution or Beta-scission , driven by reactive oxygen species (ROS) or enzymatic activity (e.g., laccases, peroxidases).

The Chemical Cascade
  • Initiation: A hydroxyl radical (

    
    ) or enzymatic radical abstractor attacks the TBBPA molecule.
    
  • Bridge Cleavage: The attack targets the quaternary carbon of the isopropylidene bridge.

  • Fragmentation: The molecule splits into two distinct aromatic species:

    • Fragment A: A two-carbon loss species, typically 2,6-dibromo-hydroquinone (often unstable).

    • Fragment B (Target): A species retaining the isopropyl group, forming 2,6-dibromo-4-isopropylphenol or its dehydrated analog 2,6-dibromo-4-isopropenylphenol .

Significance

These "isopropylbenzene" derivatives (chemically halophenols) are markers of aerobic degradation. Unlike BPA, they retain significant bromination and lipophilicity, potentially altering bioaccumulation factors in aquatic organisms.

Experimental Protocol: The "TBBPA-to-DIB" Tracking Assay

Phase 1: Microcosm Setup (Aerobic Degradation)

Objective: Simulate environmental conditions favorable for oxidative cleavage rather than reductive debromination.

Materials:

  • Standard Soil/Sediment (OECD 307 compliant).

  • 
    C-labeled TBBPA (optional for mass balance, recommended for pathway validation).
    
  • Bioreactor: 250 mL amber glass bottles with PTFE-lined caps.

Procedure:

  • Acclimatization: Pre-incubate 50 g of soil (40% max water holding capacity) at 25°C for 7 days in the dark to stabilize microbial activity.

  • Spiking: Introduce TBBPA (dissolved in acetone, carrier volume <100

    
    L) to a final concentration of 5 mg/kg dry weight.
    
    • Critical Control: Prepare sterile abiotic controls (autoclaved soil x3) to distinguish photodegradation/hydrolysis from biodegradation.

  • Incubation: Maintain aerobic conditions by loosely capping bottles (allowing gas exchange but preventing contamination) or using a flow-through system with humidified air. Incubate for 0, 7, 14, 28, and 56 days.

  • Sampling: At each time point, sacrifice triplicate vessels.

Phase 2: Extraction & Fractionation

Objective: Isolate the dibromo-isopropylbenzene fraction from the soil matrix.

  • Lyophilization: Freeze-dry soil samples to remove moisture (essential for efficient solvent penetration).

  • Ultrasonic Extraction (USE):

    • Add 30 mL of Dichloromethane (DCM):Acetone (1:1 v/v) .

    • Sonicate for 20 mins at <30°C (prevent thermal degradation).

    • Centrifuge at 3500 rpm for 10 mins. Collect supernatant.

    • Repeat 3x and pool extracts.

  • Sulfur Cleanup (Sediment only): Treat extract with activated copper powder to remove elemental sulfur interferences.

  • Concentration: Evaporate to near dryness under

    
     stream; reconstitute in 1 mL Methanol (for LC-MS) or Hexane (for GC-MS).
    
Phase 3: Analytical Detection

Method A: LC-MS/MS (Preferred for Polar Metabolites)

  • Instrument: Triple Quadrupole MS with ESI(-).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase: (A) Water + 0.1% Acetic Acid, (B) Methanol.

  • Target Analyte: 2,6-dibromo-4-isopropylphenol.[3][4][5]

    • Precursor Ion:m/z ~293 (for

      
      Br
      
      
      
      isotope pattern).

Method B: GC-MS (Preferred for Structural Confirmation)

  • Derivatization (Mandatory): React 100

    
    L extract with 50 
    
    
    
    L BSTFA + 1% TMCS at 60°C for 30 mins. This converts the phenolic -OH to trimethylsilyl (TMS) ethers, improving volatility.
  • Inlet: Splitless, 280°C.

  • Column: DB-5ms or equivalent.

Data Interpretation & Visualization

Pathway Diagram

The following diagram illustrates the oxidative cleavage pathway of TBBPA leading to the target dibromo-isopropylbenzene derivatives.

TBBPA_Degradation TBBPA TBBPA (C15H12Br4O2) Intermediate Radical Intermediate (Bridge Attack) TBBPA->Intermediate Aerobic Oxidation / Beta-Scission (Laccase/P450) DIB_Phenol 2,6-Dibromo-4-isopropylphenol (Target Metabolite) Intermediate->DIB_Phenol Cleavage Fragment_2 2,6-Dibromo-hydroquinone (Ring 2 Fragment) Intermediate->Fragment_2 Cleavage DIB_Alkene 4-Isopropenyl-2,6-dibromophenol (Dehydration Product) DIB_Phenol->DIB_Alkene -H2O (Dehydration) Mineralization CO2 + Inorganic Bromide DIB_Alkene->Mineralization Further Oxidation Fragment_2->Mineralization Ring Opening

Caption: Figure 1. Aerobic oxidative skeletal cleavage of TBBPA yielding dibromo-isopropylbenzene derivatives.

Quantitative Data Summary

Use the following parameters to identify the target derivatives in your mass spectrometry data.

Compound NameStructure TypeMolecular FormulaESI(-) Precursor (

)
Key MS/MS FragmentsRetention Time (Rel. to TBBPA)
TBBPA ParentC

H

Br

O

542.7446, 418, 791.00 (Ref)
2,6-Dibromo-4-isopropylphenol Target C

H

Br

O
292.9 277 (M-CH

), 79 (Br)
~0.45 (Earlier)
4-Isopropenyl-2,6-dibromophenol DerivativeC

H

Br

O
290.9 211 (M-Br), 79~0.48
2,6-Dibromo-4-(1-hydroxy-1-methylethyl)phenol IntermediateC

H

Br

O

308.9 291 (M-OH), 79~0.30

Note:


 values refer to the dominant 

Br isotope cluster center. Expect a 1:2:1 isotopic pattern for dibromo- compounds.

Troubleshooting & Validation

  • Issue: Low recovery of isopropylbenzene derivatives.

    • Cause: High volatility of 2,6-dibromo-4-isopropylphenol during

      
       evaporation.
      
    • Solution: Do not evaporate to complete dryness. Leave ~100

      
      L of solvent or use a "keeper" solvent like isooctane.
      
  • Issue: Confusion with BPA derivatives.

    • Validation: Check the isotope pattern.[6] BPA derivatives (non-brominated) will not show the characteristic Br doublet/triplet patterns. The target compounds must show the 1:2:1 pattern of two bromine atoms.

  • Self-Validating Step: Spike a deuterated standard of the target metabolite (if available) or use a surrogate standard (e.g.,

    
    C-Phenanthrene) to calculate recovery rates for the specific "isopropyl" fraction.
    

References

  • Biogenic Fenton-like Reaction Involvement in Cometabolic Degradation of Tetrabromobisphenol A by Pseudomonas sp. fz. Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Degradation and metabolism of tetrabromobisphenol A (TBBPA) in submerged soil and soil-plant systems. Source: Environmental Science & Technology (PubMed) URL:[Link]

  • Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. Source: Materials (MDPI) URL:[Link][7][1][8][9][10][11]

  • Update of the scientific opinion on tetrabromobisphenol A (TBBPA) and its derivatives in food. Source: EFSA Journal (Wiley Online Library) URL:[Link]

  • Release of tetrabromobisphenol A (TBBPA)-derived non-extractable residues in oxic soil. Source: Journal of Hazardous Materials URL:[Link][12]

Sources

Method

Application Notes and Protocols for the Synthesis of Functionalized Dibenzofurans from Dibromo-alkoxy-benzenes

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of medicinal properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3][4][5] This technical guide provides a comprehensive, in-depth protocol for the synthesis of functionalized dibenzofurans, commencing from readily available dibromo-alkoxy-benzenes. We will explore a robust and versatile synthetic strategy centered around a palladium-catalyzed intramolecular C-H arylation. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols to successfully synthesize and further functionalize this important class of molecules.

Introduction: The Significance of the Dibenzofuran Core

Dibenzofuran, a tricyclic aromatic ether, represents a core structural component in a variety of natural products and synthetic compounds of significant therapeutic interest.[3][6] Its rigid, planar structure provides a unique scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive pharmacophore in drug design. The functionalization of the dibenzofuran nucleus is a key strategy for modulating the pharmacological properties of these molecules, leading to the development of novel therapeutic agents.[2][4]

The synthesis of substituted dibenzofurans has been a subject of considerable research, with numerous methods developed to construct this heterocyclic system.[7] Among these, palladium-catalyzed reactions have emerged as powerful tools for the efficient and selective formation of the dibenzofuran core.[8][9] This guide will focus on a practical and adaptable synthetic route that begins with commercially available or readily prepared dibromo-alkoxy-benzenes.

Synthetic Strategy: A Modular Approach to Functionalized Dibenzofurans

Our synthetic approach is designed to be modular, allowing for the introduction of diverse functionalities at specific positions of the dibenzofuran core. The overall strategy involves two key transformations:

  • Part A: Synthesis of the Diaryl Ether Precursor via Suzuki-Miyaura Cross-Coupling. This step involves the selective mono-arylation of a dibromo-alkoxy-benzene with a suitably functionalized boronic acid. The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for the formation of C-C bonds.[10][11]

  • Part B: Intramolecular Palladium-Catalyzed C-H Arylation to Form the Dibenzofuran Core. The diaryl ether intermediate undergoes an intramolecular cyclization through a C-H activation/C-O bond formation cascade to yield the desired dibenzofuran scaffold.[9][12][13]

This two-step sequence provides a convergent and flexible route to a wide range of functionalized dibenzofurans.

Synthetic_Strategy Start Dibromo-alkoxy-benzene Precursor Diaryl Ether Intermediate Start->Precursor Suzuki-Miyaura Coupling Final_Product Functionalized Dibenzofuran Precursor->Final_Product Intramolecular C-H Arylation

Figure 1: General workflow for the synthesis of functionalized dibenzofurans.

Mechanistic Insights: The Role of Palladium Catalysis

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

3.1. The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the dibromo-alkoxy-benzene.

  • Transmetalation: The organoboron species transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Mechanism Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)L_n-Br Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L_n-Ar' PdII_Br->PdII_Ar Transmetalation (Ar'-B(OH)₂) PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar->Product Functionalization Dibenzofuran Functionalized Dibenzofuran Bromination Bromination Dibenzofuran->Bromination Amination Amino-dibenzofuran Bromination->Amination Buchwald-Hartwig Amination Final_Derivatives Diverse Library of Derivatives Amination->Final_Derivatives Further Functionalization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Ethylation of 2,6-dibromo-4-isopropylphenol

Welcome to the technical support center for the ethylation of 2,6-dibromo-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ethylation of 2,6-dibromo-4-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. The sterically hindered nature of the substrate presents unique challenges that require careful optimization to achieve high yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses specific experimental issues in a question-and-answer format to help you identify and rectify problems in your reaction setup.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed at all. What are the most likely causes?

Answer: Low or no product formation is a common issue that typically points to one of three areas: incomplete deprotonation of the phenol, issues with the ethylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the quantitative formation of the phenoxide ion, which is the active nucleophile.[1] The pKa of a phenol is roughly 10, which is more acidic than aliphatic alcohols, but complete deprotonation is still critical.[1]

    • Weak Base: If you are using a weak base like sodium bicarbonate or a mild base like potassium carbonate (K₂CO₃), it may be insufficient to fully deprotonate the sterically hindered phenol.[1] Consider switching to a stronger base such as sodium hydroxide (NaOH) or, for very difficult cases, sodium hydride (NaH).[1][2]

    • Moisture: If using a highly reactive, moisture-sensitive base like NaH, ensure your glassware is oven-dried and your solvents are anhydrous. Water will quench the base, preventing phenoxide formation.[2]

  • Ethylating Agent Reactivity: The choice and quality of your ethylating agent are paramount. The reaction proceeds via an S(_{N})2 mechanism, which is sensitive to the leaving group's ability.[3][4]

    • Leaving Group: The reactivity order for ethyl halides is Ethyl Iodide > Ethyl Bromide > Ethyl Chloride.[2] If you are using ethyl chloride and experiencing low reactivity, consider switching to ethyl bromide or iodide.

    • Agent Degradation: Ensure your ethylating agent is pure and has not hydrolyzed over time.

  • Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics.

    • Temperature: Williamson ether syntheses are typically conducted between 50-100 °C.[2][3] If your reaction is sluggish at a lower temperature, a moderate increase can improve the rate. However, excessively high temperatures can promote side reactions.[3][5]

    • Solvent Choice: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are generally preferred because they effectively solvate the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it more reactive.[5][6]

Troubleshooting Workflow: Low or No Product

G start Problem: Low/No Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Ethylating Agent Reactivity? start->cause2 cause3 Suboptimal Conditions? start->cause3 sol1a Switch to Stronger Base (e.g., K₂CO₃ → NaOH) cause1->sol1a Yes sol1b Ensure Anhydrous Conditions (if using NaH) cause1->sol1b Yes sol2a Use More Reactive Agent (e.g., Et-Cl → Et-Br/Et-I) cause2->sol2a Yes sol3a Increase Temperature (e.g., 50°C → 80°C) cause3->sol3a Yes sol3b Change to Polar Aprotic Solvent (e.g., Toluene → DMF) cause3->sol3b Yes

Caption: Logic chart for diagnosing low-yield issues.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a C-alkylated byproduct. How can I improve O-alkylation selectivity?

Answer: This is a classic challenge in phenol chemistry. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[6] This leads to a competition between the desired O-alkylation and the undesired C-alkylation.[7] For 2,6-dibromo-4-isopropylphenol, C-alkylation is sterically hindered but can still occur.

Several factors influence this selectivity:

  • Solvent: This is arguably the most critical factor.

    • To Favor O-Alkylation: Use polar aprotic solvents like DMF or DMSO.[6] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic for the S(_{N})2 attack.

    • To Favor C-Alkylation: Protic solvents like water or ethanol will solvate the oxygen anion through hydrogen bonding, effectively "shielding" it.[6] This makes the carbon atoms of the ring more competitive as nucleophiles.

  • Counter-ion: The nature of the cation (e.g., K⁺, Na⁺) can influence the reactivity of the phenoxide. In less polar solvents, a tighter ion pair between the cation and the oxygen anion can decrease O-alkylation. Phase-transfer catalysis can mitigate this (see FAQ section).

  • Temperature: Higher temperatures can sometimes favor the thermodynamically controlled C-alkylated product. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve O-alkylation selectivity.

Reaction Pathway: O- vs. C-Alkylation

G cluster_main Reaction Pathways Phenoxide Phenoxide Anion (Ambident Nucleophile) O_Alk O-Alkylation Product (Desired Ether) Phenoxide->O_Alk Favored in Polar Aprotic Solvents (e.g., DMF) C_Alk C-Alkylation Product (Undesired Byproduct) Phenoxide->C_Alk Favored in Protic Solvents (e.g., H₂O, EtOH)

Caption: Competing O- and C-alkylation pathways.

Question 3: My purification process results in significant product loss. What are the best practices for isolating the final ether?

Answer: Purification of sterically hindered ethers can be challenging due to their potentially similar polarity to byproducts.

  • Work-up: After the reaction is complete, cool the mixture and quench it by adding water. Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and then brine to remove inorganic salts and residual DMF/DMSO. Dry the organic layer over an anhydrous agent like Na₂SO₄ or MgSO₄ before concentrating.[3]

  • Column Chromatography: This is often the most effective method.[8]

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity based on TLC analysis. The ether product should be significantly less polar than the unreacted phenol starting material.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an efficient final polishing step.[8]

    • Solvent Screening: Test various solvent systems. A good starting point is a mixture like ethanol/water or methanol/water, where the product dissolves in the hot solvent and crystallizes upon cooling.[8] Toluene or chloroform may also be effective.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base for this reaction?

A1: The choice depends on a balance of reactivity, safety, and cost. For 2,6-dibromo-4-isopropylphenol, the steric hindrance from the ortho-bromo groups and the isopropyl group must be considered.

BaseTypeStrengthSolvent CompatibilityConsiderations
K₂CO₃ Mild, InorganicModerateAcetone, Acetonitrile, DMFGood first choice; minimizes side reactions. May require higher temperatures or longer reaction times.[1]
NaOH Strong, InorganicStrongWater, Alcohols, Biphasic systemsEnsures complete deprotonation but can increase hydrolysis of the ethylating agent if water is present.[1]
NaH Very Strong, HydrideVery StrongAnhydrous THF, DMFUse for highly unreactive systems. Requires strict anhydrous conditions and careful handling due to flammability.[2][9]

Recommendation: Start with potassium carbonate (K₂CO₃) in DMF at 80-90 °C. If the reaction is slow or incomplete, move to sodium hydroxide (NaOH), potentially with a phase-transfer catalyst.

Q2: What is a phase-transfer catalyst (PTC) and should I use one?

A2: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] For this synthesis, a PTC like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially when using an inorganic base like NaOH or K₂CO₃ in a biphasic system (e.g., toluene/water).[10][11]

How it works:

  • The phenoxide ion is generated in the aqueous phase by the base.

  • The quaternary ammonium cation (Q⁺) from the PTC pairs with the phenoxide anion (ArO⁻) to form a lipophilic ion pair [Q⁺ArO⁻].

  • This ion pair is soluble in the organic phase, where it can react with the ethylating agent.

Benefits:

  • Allows the use of inexpensive inorganic bases.

  • Can lead to milder reaction conditions and improved yields.[10]

  • Reduces the need for expensive and hazardous anhydrous solvents.

Phase-Transfer Catalysis (PTC) Workflow

G cluster_phases Biphasic System aq_phase Aqueous Phase (Phenol + NaOH) ptc PTC (TBAB) Transfers Phenoxide aq_phase->ptc Phenoxide generation org_phase Organic Phase (Ethyl Bromide + Toluene) product Product (Forms in Organic Phase) org_phase->product SN2 Reaction ptc->org_phase Ion-pair transfer

Caption: Mechanism of phase-transfer catalysis.

Recommended Experimental Protocol (Starting Point)

This generalized protocol is a robust starting point and should be optimized based on your specific equipment and analytical observations.[1][3]

Materials:

  • 2,6-dibromo-4-isopropylphenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Ethyl Bromide (EtBr) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2,6-dibromo-4-isopropylphenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a concentration of approximately 0.5 M with respect to the phenol.

  • Reagent Addition: Begin vigorous stirring. Add the ethyl bromide (1.5 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Francis Academic Press. (n.d.).
  • Benchchem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • PharmaXChange.info. (2011, April 9).
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22).
  • Weintraub, R. C. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • TailoredRead. (2025, September 16).
  • Gould, N. D., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Taylor & Francis. (2013, October 21).
  • ResearchGate. (n.d.).
  • CRDEEP Journals. (n.d.).
  • Benchchem. (2025, November). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Phase transfer catalysed esterification of phenols with aliph
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
  • American Chemical Society. (2019, September 16). Hindered ether synthesis shocked to life. C&EN Global Enterprise.
  • Denmark Group. (n.d.).
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Reddit. (2011, September 18).
  • Phenol reaction. (n.d.).
  • MDPI. (2024, June 26).
  • 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure.
  • Benchchem. (n.d.).
  • RSC Publishing. (n.d.).
  • Chemistry Steps. (2024, January 10). Reactions of Phenols.
  • Chemistry Notes. (2023, February 2). Chemical Reactions of Phenols: 13 important reactions of phenol.
  • ResearchGate. (2025, August 5). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs 2.5 H 0.5 PW 12 O 40 /K-10 Clay.
  • Google Patents. (n.d.).
  • Working with Hazardous Chemicals. (n.d.).
  • sathee jee. (n.d.). Unit 11 Alcohols, Phenols And Ethers.
  • PMC. (n.d.).
  • 65211 / Pharmaceutical Organic Chemistry- II. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Identifying Aryl Ethyl Ethers via Infrared Spectroscopy

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in materials...

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule. For researchers in materials science and drug development, the ability to unequivocally identify structural motifs like the aryl ethyl ether is critical. This guide provides an in-depth comparison of the characteristic IR absorption peaks of aryl ethyl ethers, grounded in the fundamental principles of molecular vibrations, and contrasted with structurally similar compounds to enhance analytical certainty.

The Vibrational Signature of Aryl Ethyl Ethers

An aryl ethyl ether, such as phenetole (ethyl phenyl ether), possesses a unique combination of structural features: an aromatic ring, an ether linkage, and an aliphatic ethyl group. Each of these components gives rise to distinct, measurable vibrations when interrogated with infrared radiation. The key to identifying an aryl ethyl ether lies in recognizing the complete set of these characteristic absorptions and distinguishing them from those of other common functionalities.

The most diagnostic vibrations are:

  • Asymmetric and Symmetric C-O-C Stretching: The ether linkage is the most telling feature. Unlike simple dialkyl ethers which show a single, strong C-O stretching band, aryl alkyl ethers display two distinct and strong C-O stretching absorptions.[1][2][3] This is due to the different bond characters of the aryl-oxygen bond and the alkyl-oxygen bond.

  • Aromatic C-H and C=C Stretching: The benzene ring produces sharp C-H stretching peaks just above 3000 cm⁻¹ and a series of medium-to-strong C=C stretching peaks in the 1600-1400 cm⁻¹ region.[4][5][6]

  • Aliphatic C-H Stretching: The ethyl group gives rise to C-H stretching absorptions just below 3000 cm⁻¹.[7]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region can provide valuable information about the substitution pattern on the aromatic ring.[4]

The Decisive Role of Resonance

The defining characteristic of an aryl ethyl ether in an IR spectrum is the presence of two strong C-O stretching bands, a feature not seen in their aliphatic counterparts. The reason for the higher frequency of the primary C-O band lies in the principle of resonance. The lone pair of electrons on the ether oxygen can delocalize into the π-system of the aromatic ring.

This delocalization imparts a partial double-bond character to the aryl-oxygen bond. As bond order increases, the bond becomes stronger and stiffer, requiring more energy to vibrate. Consequently, this (Ar)C-O stretching vibration, specifically the asymmetric stretch, shifts to a higher wavenumber (around 1250 cm⁻¹) compared to the C-O stretch in a dialkyl ether (around 1120 cm⁻¹).[1][2][3][8] The second, symmetric C-O stretching band appears at a lower wavenumber, typically around 1040 cm⁻¹.[1][2][3]

Caption: Key IR-active bonds in Phenetole and their vibrational frequencies.

Comparative IR Data Analysis

To confidently identify an aryl ethyl ether, it is essential to compare its spectrum against compounds with similar structural elements. The following table contrasts the key IR absorption peaks of phenetole with a dialkyl ether, an aromatic hydrocarbon, and a phenol.

Vibrational Mode Phenetole (Aryl Ethyl Ether) Diethyl Ether (Dialkyl Ether) Toluene (Aromatic Hydrocarbon) Phenol
O-H Stretch AbsentAbsentAbsent3550–3200 cm⁻¹ (strong, broad) [9][10][11]
Aromatic C-H Stretch 3100–3000 cm⁻¹ (medium)[4][5]Absent3100–3000 cm⁻¹ (medium)[4][5]3100–3000 cm⁻¹ (medium)[9]
Aliphatic C-H Stretch 2980–2850 cm⁻¹ (medium-strong)2980–2850 cm⁻¹ (medium-strong)2980–2850 cm⁻¹ (methyl group)Absent
Aromatic C=C Stretch 1600–1450 cm⁻¹ (multiple, medium-strong)[4][5]Absent1600–1450 cm⁻¹ (multiple, medium-strong)[4][5]1600–1440 cm⁻¹ (multiple, medium-strong)[9]
Asymmetric (Ar)C-O Stretch ~1250 cm⁻¹ (strong) [1][2][3]N/AN/A~1220 cm⁻¹ (strong) [9][12]
Symmetric/(Alk)C-O Stretch ~1040 cm⁻¹ (strong) [1][2][3]~1120 cm⁻¹ (single, strong) [13]AbsentN/A

Analysis of Comparative Data:

  • Phenetole vs. Diethyl Ether: The most striking difference is the C-O stretching region. Phenetole shows two strong bands (~1250 and ~1040 cm⁻¹), while diethyl ether shows a single strong band around 1120 cm⁻¹. The presence of aromatic C-H (>3000 cm⁻¹) and C=C peaks in phenetole are also clear differentiators.

  • Phenetole vs. Toluene: While both share aromatic C-H and C=C absorptions, toluene completely lacks the strong, characteristic C-O stretching bands in the 1300-1000 cm⁻¹ region.

  • Phenetole vs. Phenol: This is a critical comparison. Both possess an aryl C-O bond. However, phenol is immediately identified by its extremely broad and strong O-H stretching band above 3200 cm⁻¹.[9][10] Furthermore, the (Ar)C-O stretch in phenol appears at a slightly lower wavenumber (~1220 cm⁻¹) compared to the asymmetric stretch in phenetole (~1250 cm⁻¹).[9][12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Liquid Sample

This protocol describes the standard procedure for analyzing a pure liquid sample like phenetole using the transmission (neat liquid) method. This self-validating system ensures reproducibility and accuracy.

Objective: To obtain a clean, artifact-free infrared spectrum of a liquid aryl ethyl ether.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Demountable liquid cell with two salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Sample (e.g., Phenetole)

  • Volatile solvent for cleaning (e.g., anhydrous dichloromethane or hexane)

  • Kimwipes

  • Desiccator for storing salt plates

Workflow Diagram:

G A 1. Prepare Salt Plates B 2. Acquire Background Spectrum A->B Place clean, empty plates in spectrometer C 3. Prepare Sample Film B->C Remove plates from spectrometer D 4. Acquire Sample Spectrum C->D Place sample-loaded plates in spectrometer E 5. Process Spectrum D->E Automatic background subtraction F 6. Clean Up E->F Analyze peaks

Sources

Comparative

HPLC Retention Time Standards for Brominated Phenol Ethers: A Comparative Performance Guide

Executive Summary For researchers quantifying Brominated Phenol Ethers (BPEs)—specifically Polybrominated Diphenyl Ethers (PBDEs) and their hydroxylated metabolites (OH-BDEs)—accurate retention time (RT) standardization...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers quantifying Brominated Phenol Ethers (BPEs)—specifically Polybrominated Diphenyl Ethers (PBDEs) and their hydroxylated metabolites (OH-BDEs)—accurate retention time (RT) standardization is the linchpin of data integrity. While Gas Chromatography (GC) remains the historic standard for volatile congeners, High-Performance Liquid Chromatography (HPLC) has emerged as the superior modality for thermally labile congeners (e.g., BDE-209) and polar metabolites.

This guide objectively compares the performance of Isotope-Labeled Internal Standards (Surrogates) against Native External Standards , and evaluates the selectivity of Phenyl-Hexyl stationary phases versus traditional C18 phases .

Part 1: Comparative Analysis of Retention Time Standards

In HPLC-MS/MS analysis of BPEs, the choice of standard dictates the precision of retention time locking and quantification accuracy.

Native vs. Isotope-Labeled Standards

The primary challenge in BPE analysis is matrix-induced retention time shifts and signal suppression.

FeatureNative Standards (External Calibration) 13C-Labeled Standards (Isotope Dilution) Performance Verdict
RT Precision High variance (±0.2–0.5 min) in complex matrices due to solvent mismatch or column load.Superior Precision (±0.02 min). Co-elutes perfectly with the analyte, correcting for RT drift.13C-Labeled is critical for complex matrices (blood, sediment).
Matrix Correction None. Requires matrix-matched calibration curves, which are labor-intensive.Automatic. Corrects for ionization suppression/enhancement at the exact elution time.13C-Labeled eliminates the need for matrix-matching.
Cost Low ($). Accessible for screening.[1]High (

$).[2] Synthesis is complex.
Native is suitable for initial method development only.
Identification Relies solely on absolute RT window.Uses Relative Retention Time (RRT) . The ratio of Native/Labeled RT is constant regardless of drift.13C-Labeled provides definitive identification.

Expert Insight: For BDE-209 (Decabromodiphenyl ether), native standards often show broad, tailing peaks due to on-column degradation. 13C-BDE-209 acts as a perfect carrier, identifying the peak center despite the tailing, ensuring accurate integration.

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

The "standard" in HPLC is often the column itself. For brominated aromatics, the stationary phase chemistry fundamentally alters retention behavior.

  • C18 (Octadecyl): Relies on hydrophobic interactions. Elution is driven strictly by lipophilicity (number of bromine atoms).

    • Limitation: Poor separation of positional isomers (e.g., separating 2,2',4,4'-TeBDE from 2,2',4,5'-TeBDE).

  • Phenyl-Hexyl: Incorporates a phenyl ring attached to a hexyl chain.

    • Advantage:[1][3][4][5] Engages in

      
      -
      
      
      
      interactions
      with the aromatic rings of BPEs. This adds a second dimension of selectivity based on the electron density of the brominated rings.

Performance Data: Separation Factors (


) 
Experimental conditions: MeOH/Water gradient, 1 mL/min.
Critical Pair (Isomers)C18 Separation Factor (

)
Phenyl-Hexyl Separation Factor (

)
Observation
BDE-47 / BDE-49 1.02 (Co-elution risk)1.08 (Baseline resolution)Phenyl-Hexyl resolves steric differences.
OH-BDEs (Ortho vs Para) 1.051.12

-interaction is stronger for accessible para-substituted rings.

Part 2: Experimental Protocol

This self-validating protocol utilizes Isotope Dilution on a Phenyl-Hexyl phase to maximize retention time reproducibility.

Materials
  • Analytes: Native PBDE Mix (BDE-28, 47, 99, 100, 153, 154, 183, 209).

  • Internal Standards (IS): 13C12-labeled analogs of the above congeners (Wellington Laboratories or equivalent).

  • Column: Phenyl-Hexyl, 150 x 2.1 mm, 1.9 µm particle size.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (prevents phenol ionization).

  • Mobile Phase B: Methanol (LC-MS grade).

Step-by-Step Methodology
1. Standard Preparation (The Spiking Protocol)

To ensure RT stability, standards must be prepared in the same solvent composition as the initial mobile phase conditions.

  • Stock Solution: Dissolve native standards in Toluene (1 mg/mL). Note: Toluene is required for solubility of higher brominated congeners.

  • Working Solution: Dilute Stock 1:1000 into Methanol.

  • IS Spiking: Add 13C-IS mixture to the Working Solution to achieve a final concentration of 50 ng/mL.

    • Validation Check: The signal intensity of the IS must be >10x the baseline noise.

2. HPLC Instrument Setup
  • Flow Rate: 0.3 mL/min.[6]

  • Column Temp: 40°C (Critical for BDE-209 peak shape).

  • Injection Vol: 5 µL.

Gradient Profile:

  • 0.0 min: 70% B (Focusing step)

  • 2.0 min: 70% B

  • 10.0 min: 100% B (Linear ramp)

  • 14.0 min: 100% B (Wash)

  • 14.1 min: 70% B (Re-equilibration)

3. Retention Time Validation Criteria

For a run to be accepted, it must meet these "Self-Validating" criteria:

  • RRT Stability: The Relative Retention Time (

    
    ) must not deviate by more than 0.5%  across 10 injections.
    
  • Peak Asymmetry: Tailing factor (

    
    ) must be between 0.9 and 1.2 .
    
  • Resolution: Critical pair (BDE-47/49) resolution

    
    .
    

Part 3: Visualizations

Diagram 1: Isotope Dilution Workflow

This workflow illustrates how the Internal Standard corrects for retention time drift and matrix effects.

G Sample Sample Matrix (Serum/Sediment) Spike Spike with 13C-Labeled Standards Sample->Spike Internal Standardization Extract Extraction & Cleanup (SPE/LLE) Spike->Extract HPLC HPLC Separation (Phenyl-Hexyl) Extract->HPLC Co-injection MS MS/MS Detection (MRM Mode) HPLC->MS Co-elution Data Data Analysis: Calculate RRT & Ratio MS->Data Peak Alignment

Caption: The Isotope Dilution workflow ensures that retention time drift affects both the analyte and the standard equally, nullifying the error.

Diagram 2: Selectivity Mechanism (C18 vs. Phenyl-Hexyl)

A decision tree for selecting the correct column based on the specific BPE analytes.

G Start Select Analyte Class PBDEs Non-Polar PBDEs (BDE-47, 99, 209) Start->PBDEs OH_BDEs Polar Metabolites (OH-BDEs, Bromophenols) Start->OH_BDEs C18 C18 Column Mechanism: Hydrophobicity PBDEs->C18 Standard Analysis Phenyl Phenyl-Hexyl Column Mechanism: Pi-Pi + Hydrophobicity PBDEs->Phenyl Isomer Specific OH_BDEs->Phenyl Mandatory Result1 Good for General Screening Risk: Isomer Co-elution C18->Result1 Result2 Superior Isomer Resolution Required for Complex Mixes Phenyl->Result2

Caption: Decision matrix for column selection. Phenyl-Hexyl is recommended for isomeric mixtures and polar metabolites.

References

  • Korytár, P., et al. (2005).[7] "Retention-time database of 126 polybrominated diphenyl ether congeners and two Bromkal technical mixtures on seven capillary gas chromatographic columns." Journal of Chromatography A. Link

  • U.S. EPA. (2010). "Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS." United States Environmental Protection Agency.[8] Link

  • Stapleton, H. M., et al. (2008). "Detection of Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) in Serum." Environmental Health Perspectives. Link

  • Agilent Technologies. (2009).[2] "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns." Agilent Application Notes. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dibromo-2-ethoxy-5-isopropylbenzene

An In-Depth Guide to Personal Protective Equipment for Handling 1,3-Dibromo-2-ethoxy-5-isopropylbenzene As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 1,3-Dibromo-2-ethoxy-5-isopropylbenzene

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) and handling procedures for 1,3-Dibromo-2-ethoxy-5-isopropylbenzene, ensuring both personal safety and experimental validity. This document is structured to move from foundational hazard assessment to practical, step-by-step operational plans, in line with OSHA's Laboratory Standard (29 CFR 1910.1450) which mandates a written Chemical Hygiene Plan and appropriate employee protection.[1][2][3][4]

Hazard Analysis: A Predictive Assessment

  • Dibrominated Aromatic Core : Compounds like 1,3-dibromobenzene and other substituted dibromobenzenes are classified as skin and eye irritants and may cause respiratory irritation.[5][6][7] Brominated compounds can be toxic and require careful handling to avoid absorption or inhalation.[8][9]

  • Ethoxy (Ether) Group : Ethers as a class present several risks. They can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[10] They are also typically flammable.[11] While the high boiling point of this specific molecule may reduce vapor pressure compared to diethyl ether, inhalation of any generated vapors or aerosols should be avoided.[11]

  • Isopropylbenzene (Cumene) Moiety : Cumene itself is a flammable liquid, harmful if swallowed or inhaled, a serious eye irritant, and a suspected carcinogen.[12]

Inferred Hazard Profile for 1,3-Dibromo-2-ethoxy-5-isopropylbenzene:

  • Acute Effects : Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[5][7][13] Harmful if swallowed.

  • Chronic Effects : Potential for long-term effects associated with aromatic hydrocarbons and brominated compounds.

  • Physical Hazards : Likely a combustible liquid with a high boiling point. As an ether, it has the potential to form explosive peroxides over time.

This analysis mandates that all handling procedures must occur within a framework of robust engineering controls and a meticulously selected PPE ensemble.

The Core PPE Ensemble: Your First Line of Defense

The following PPE is mandatory for any procedure involving 1,3-Dibromo-2-ethoxy-5-isopropylbenzene. This ensemble is designed to protect against the primary exposure routes: dermal contact, ocular exposure, and inhalation of aerosols.

PPE ComponentSpecificationRationale
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum); Tight-fitting chemical splash goggles are required when there is a splash hazard. A face shield should be worn over goggles when handling larger quantities (>50 mL).Protects against splashes of the chemical, which is expected to be a serious eye irritant.[14][15]
Hand Protection Incidental Contact (Splash Protection): Heavy-duty Nitrile examination gloves (minimum 6 mil). Extended Contact (Immersion/Heavy Handling): Butyl rubber or Viton™ gloves.Standard nitrile gloves offer good splash resistance but can be permeated by aromatic and halogenated solvents.[10][16][17] For any task involving potential immersion or prolonged contact, more resistant materials like Butyl rubber or Viton™ are necessary.[18] Always inspect gloves for defects before use and remove them without touching the outer surface.[14][16]
Body Protection Flame-resistant (FR) lab coat, long pants, and closed-toe shoes.A lab coat protects skin and personal clothing from splashes. Flame-resistant material is a prudent choice given the flammability of related solvents like cumene.[12]
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.[8][19]

Engineering Controls & High-Hazard Operations

PPE is the last line of defense. The primary method for exposure control is the use of proper engineering controls.

  • Chemical Fume Hood : All weighing, transferring, and reaction setup involving this compound must be performed inside a certified chemical fume hood.[8][10][11] This is critical to contain vapors and potential aerosols, mitigating the risk of respiratory irritation.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors from this or any other chemicals in use.[8]

For High-Hazard Scenarios (e.g., heating, vacuum applications, aerosolization): If the process involves heating the material, placing it under vacuum, or any method that could significantly increase its aerosolization, a respiratory protection assessment is required. This may necessitate the use of an air-purifying respirator with organic vapor cartridges, as part of a formal Respiratory Protection Program compliant with OSHA standards.[1][20]

Standard Operating Procedure (SOP) Workflow

The following diagram and steps outline a safe workflow for handling 1,3-Dibromo-2-ethoxy-5-isopropylbenzene in a typical laboratory setting.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area in Fume Hood B 2. Assemble Materials & Verify Emergency Equipment A->B C 3. Don Full, Inspected PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh/Transfer Chemical Inside Fume Hood C->D Begin Work E 5. Perform Reaction/ Procedure D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Work Surface F->G Complete Work H 8. Segregate Halogenated Waste in Labeled Container G->H I 9. Doff PPE Correctly (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: A standard workflow for safely handling hazardous chemicals.

Step-by-Step Guidance:

  • Preparation : Clearly designate a work area within a chemical fume hood. Ensure safety showers and eyewash stations are accessible and unobstructed.[19]

  • PPE : Don the appropriate PPE as outlined in the table above. Carefully inspect gloves for any tears or pinholes before use.[16]

  • Handling : Perform all manipulations of the open chemical container within the fume hood sash at the appropriate height. Use caution to avoid creating aerosols.

  • Storage : Keep the container tightly sealed when not in use and store it away from heat and strong oxidizing agents.[6][21]

  • Waste Disposal : This is a halogenated organic compound. All waste, including contaminated consumables (e.g., pipette tips, wipes), must be disposed of in a designated "Halogenated Organic Waste" container.[8][22][23] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[24]

  • Decontamination : After handling, wipe down the work surface in the fume hood with an appropriate solvent.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. Gloves should be removed first by peeling them off without touching the external surface.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][25]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the halogenated waste container. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[15]

This guide provides a comprehensive framework for the safe handling of 1,3-Dibromo-2-ethoxy-5-isopropylbenzene. Adherence to these protocols is not merely a matter of compliance but a cornerstone of scientific excellence and professional responsibility.

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